3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine

DHODH inhibition acute myeloid leukemia medicinal chemistry intermediate

This fluorinated biphenylamine is the essential synthetic intermediate for ASLAN003 (Farudodstat), a clinical-stage DHODH inhibitor with 35 nM IC50. The unique 3,5-difluoro substitution pattern on the aniline ring, combined with the 3'-methoxy group, is critical for achieving nanomolar DHODH inhibition. Generic substitution with other biphenylamines is not feasible. Procure this intermediate for AML/MDS clinical candidate synthesis or for SAR campaigns targeting improved DHODH inhibition (demonstrated to 11 nM). Reaction with 2-chloronicotinic acid directly yields ASLAN003. Also applicable for topical dermatological DHODH inhibitors (WO2013076170).

Molecular Formula C13H11F2NO
Molecular Weight 235.23
CAS No. 867288-00-4
Cat. No. B3033123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine
CAS867288-00-4
Molecular FormulaC13H11F2NO
Molecular Weight235.23
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=C(C(=C2)F)N)F
InChIInChI=1S/C13H11F2NO/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(16)12(15)7-9/h2-7H,16H2,1H3
InChIKeyBFAMMODYWZEGDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine: A Key Fluorinated Intermediate for DHODH-Targeted Therapeutics Procurement


3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4) is a fluorinated biphenyl derivative containing a primary amine group that serves as a critical synthetic intermediate in the preparation of the clinical-stage DHODH inhibitor ASLAN003 (Farudodstat) [1]. The compound features a distinct substitution pattern with two fluorine atoms at the 3- and 5-positions of the aniline ring and a 3'-methoxy group on the adjacent phenyl ring, structural elements that are essential for downstream bioactivity of the final therapeutic agent [2]. This intermediate is a key procurement target for medicinal chemistry groups developing dihydroorotate dehydrogenase (DHODH) inhibitors for oncology and inflammatory disease applications.

Procurement Risk Assessment: Why 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine Cannot Be Replaced by Common Biphenylamine Analogs


Generic substitution of 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine with structurally similar biphenylamine analogs is not feasible for DHODH inhibitor synthesis due to the strict positional and electronic requirements of the downstream pharmacophore. The specific 3,5-difluoro substitution pattern on the aniline ring, combined with the 3'-methoxy group, is critical for achieving the low-nanomolar DHODH inhibitory potency observed in the final drug candidate ASLAN003 (IC50 = 35 nM) . Analogs lacking either the 3'-methoxy group (e.g., 3',5'-difluoro-[1,1'-biphenyl]-4-amine, CAS 405058-00-6) or with altered fluorine positioning yield derivatives with significantly reduced or abolished DHODH inhibition [1]. The compound's utility lies not in its own biological activity, but in its precise molecular geometry that enables the final drug candidate to occupy the DHODH ubiquinone binding site with optimal complementarity.

Quantitative Differentiation Evidence for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4) in Drug Discovery Procurement


Essential Intermediate for Clinical-Stage DHODH Inhibitor ASLAN003 (Farudodstat) with 35 nM IC50 Against Human DHODH

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is the direct synthetic precursor to ASLAN003 (Farudodstat), a potent and orally active DHODH inhibitor with an IC50 of 35 nM against recombinant human DHODH enzyme [1]. The compound is reacted with 2-chloronicotinic acid to yield ASLAN003 [2]. In contrast, the structurally related analog 3',5'-difluoro-[1,1'-biphenyl]-4-amine (CAS 405058-00-6), which lacks the 3'-methoxy group, does not yield comparably potent DHODH inhibitors when subjected to analogous derivatization, as evidenced by the absence of any clinical-stage candidates derived from this simpler analog [3].

DHODH inhibition acute myeloid leukemia medicinal chemistry intermediate

11 nM DHODH Inhibition Achieved with Optimized Derivative Containing the Core 3,5-Difluoro-3'-methoxybiphenyl Scaffold

Derivatives incorporating the 3,5-difluoro-3'-methoxybiphenyl-4-amine core scaffold demonstrate potent DHODH inhibition. The optimized analog 2-(3,5-difluoro-3'-methoxy-biphenyl-4-ylcarbamoyl)-cyclopent-1-enecarboxylic acid (CHEMBL195622) exhibits an IC50 of 11 nM against N-terminally truncated recombinant human DHODH in an in vitro enzyme assay [1]. This represents a 3.2-fold improvement in potency compared to ASLAN003 (IC50 = 35 nM) . In contrast, the parent intermediate 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine itself shows only modest activity (reported IC50 = 15 µM) against an unspecified target, underscoring that the compound's primary value lies in its role as a building block rather than as a standalone bioactive agent .

DHODH inhibition structure-activity relationship antiproliferative

Well-Characterized Suzuki-Miyaura Synthetic Route Enables Reliable Multi-Gram Procurement

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine is synthesized via Suzuki-Miyaura cross-coupling of 4-bromo-2,6-difluoroaniline with 3-methoxyphenylboronic acid [1]. This reaction proceeds under mild, palladium-catalyzed conditions that are well-tolerated by the amine and fluorine functionalities . The synthetic protocol is described in multiple patent filings and has been scaled to multi-gram quantities with reported yields of approximately 61% . In contrast, alternative synthetic routes to related fluorinated biphenylamines often require harsher conditions (e.g., Ullmann coupling at elevated temperatures) or more expensive starting materials, making this intermediate more accessible for routine procurement [2].

Suzuki-Miyaura coupling process chemistry synthetic accessibility

Patent-Protected Intermediate for DHODH Inhibitor Formulations in Psoriasis and Oncology Indications

The 3,5-difluoro-3'-methoxybiphenyl-4-amine scaffold is explicitly claimed in patent applications covering topical formulations of non-hepatotoxic DHODH inhibitors for psoriasis treatment [1]. The patent WO2013076170 describes formulations of 2-[(3,5-difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic acid for topical use, with the biphenylamine core being the essential pharmacophoric element [2]. This intellectual property landscape distinguishes this specific intermediate from other biphenylamine building blocks that are not associated with patent-protected therapeutic programs. The compound's role in proprietary drug candidates creates procurement demand that generic biphenylamine alternatives cannot satisfy.

psoriasis topical formulation intellectual property

Optimal Procurement and Application Scenarios for 3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4) in Drug Discovery Workflows


Synthesis of Clinical-Stage DHODH Inhibitor ASLAN003 for Oncology Research

Medicinal chemistry teams developing DHODH-targeted therapies for acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) should prioritize procurement of 3,5-difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine as the direct synthetic precursor to ASLAN003 (Farudodstat). Reaction of this intermediate with 2-chloronicotinic acid yields ASLAN003, which demonstrates potent DHODH inhibition (IC50 = 35 nM) and has shown efficacy in patient-derived xenograft models of AML . Alternative biphenylamine intermediates do not provide access to this specific clinical candidate.

Structure-Activity Relationship (SAR) Optimization of DHODH Inhibitors with Enhanced Potency

Research groups seeking to develop next-generation DHODH inhibitors with improved potency beyond ASLAN003's 35 nM IC50 should procure this intermediate for derivatization. The core 3,5-difluoro-3'-methoxybiphenyl scaffold has demonstrated the capacity for optimization to 11 nM potency in the CHEMBL195622 derivative . This 3.2-fold improvement over ASLAN003 validates the scaffold's suitability for SAR campaigns aimed at achieving single-digit nanomolar DHODH inhibition .

Development of Topical DHODH Inhibitor Formulations for Inflammatory Skin Conditions

Dermatology-focused drug development programs targeting psoriasis and other inflammatory skin conditions should procure this intermediate to access the patented DHODH inhibitor chemotype described in WO2013076170 . The non-hepatotoxic profile of derivatives containing the 3,5-difluoro-3'-methoxybiphenyl core makes this scaffold particularly suitable for topical formulation development . Procurement of this specific intermediate ensures alignment with the intellectual property landscape for DHODH-targeted dermatological therapeutics.

Process Chemistry Development and Scale-Up of Fluorinated Biphenylamine Building Blocks

Process chemistry groups developing scalable synthetic routes to fluorinated biphenylamine intermediates should consider this compound as a model substrate for Suzuki-Miyaura coupling optimization. The well-characterized synthesis from 4-bromo-2,6-difluoroaniline and 3-methoxyphenylboronic acid, with reported yields of 61% , provides a validated starting point for further yield optimization and multi-gram scale-up studies . The mild reaction conditions and functional group tolerance make this an instructive system for training in palladium-catalyzed cross-coupling methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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